Cas no 1047992-61-9 (3-[(2,4-dimethoxyphenyl)carbamoyl]-2-(ethylamino)propanoic acid)

3-[(2,4-Dimethoxyphenyl)carbamoyl]-2-(ethylamino)propanoic acid is a synthetic organic compound featuring a carbamoyl-linked 2,4-dimethoxyphenyl group and an ethylamino-substituted propanoic acid moiety. Its structural design offers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly for applications requiring selective functionalization. The presence of both carbamoyl and amino acid functionalities enhances its reactivity in peptide coupling or derivatization reactions. The dimethoxy substitution on the phenyl ring may influence electronic properties, potentially improving solubility or binding affinity in target systems. This compound's balanced polarity and multifunctional architecture make it a versatile building block for research in medicinal chemistry and drug development.
3-[(2,4-dimethoxyphenyl)carbamoyl]-2-(ethylamino)propanoic acid structure
1047992-61-9 structure
Product Name:3-[(2,4-dimethoxyphenyl)carbamoyl]-2-(ethylamino)propanoic acid
CAS No:1047992-61-9
MF:C14H20N2O5
MW:296.319004058838
CID:5470547
PubChem ID:18581071
Update Time:2025-06-30

3-[(2,4-dimethoxyphenyl)carbamoyl]-2-(ethylamino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1047992-61-9
    • 4-(2,4-dimethoxyanilino)-2-(ethylamino)-4-oxobutanoic acid
    • AKOS005143306
    • 4-((2,4-dimethoxyphenyl)amino)-2-(ethylamino)-4-oxobutanoic acid
    • F2721-0373
    • 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-(ethylamino)propanoic acid
    • Inchi: 1S/C14H20N2O5/c1-4-15-11(14(18)19)8-13(17)16-10-6-5-9(20-2)7-12(10)21-3/h5-7,11,15H,4,8H2,1-3H3,(H,16,17)(H,18,19)
    • InChI Key: RQZGBCCSOSRLTM-UHFFFAOYSA-N
    • SMILES: OC(C(CC(NC1C=CC(=CC=1OC)OC)=O)NCC)=O

Computed Properties

  • Exact Mass: 296.13722174g/mol
  • Monoisotopic Mass: 296.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 96.9Ų

3-[(2,4-dimethoxyphenyl)carbamoyl]-2-(ethylamino)propanoic acid Pricemore >>

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Additional information on 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-(ethylamino)propanoic acid

Introduction to 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-(ethylamino)propanoic acid (CAS No. 1047992-61-9)

3-[(2,4-dimethoxyphenyl)carbamoyl]-2-(ethylamino)propanoic acid, with the CAS number 1047992-61-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amino acids and is characterized by its unique structural features, which include a carbamoyl group and an ethylamino moiety. These functional groups contribute to its potential therapeutic applications and biological activities.

The molecular structure of 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-(ethylamino)propanoic acid consists of a central propanoic acid backbone, with a 2,4-dimethoxyphenyl carbamoyl group attached to the carboxylic acid moiety and an ethylamino group attached to the α-carbon. The presence of these functional groups imparts specific chemical properties and reactivity patterns, making it a valuable candidate for various research applications.

Recent studies have explored the potential of 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-(ethylamino)propanoic acid in the context of drug discovery and development. One notable area of interest is its anti-inflammatory properties. In vitro and in vivo experiments have demonstrated that this compound exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in inflammation. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators of inflammatory responses.

Beyond its anti-inflammatory properties, 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-(ethylamino)propanoic acid has also been investigated for its potential neuroprotective effects. Research conducted on animal models has indicated that this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes.

In the realm of cancer research, 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-(ethylamino)propanoic acid has shown promise as a potential anticancer agent. Studies have reported that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades. Additionally, it has been observed to inhibit cell proliferation and angiogenesis, which are essential processes for tumor growth and metastasis.

The pharmacokinetic properties of 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-(ethylamino)propanoic acid have also been studied to evaluate its suitability as a therapeutic agent. Preclinical data suggest that it has favorable oral bioavailability and a reasonable half-life, making it a viable candidate for further clinical development. However, more extensive studies are needed to fully understand its metabolism, distribution, excretion, and potential drug interactions.

In terms of safety and toxicity, preliminary assessments indicate that 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-(ethylamino)propanoic acid exhibits low toxicity at therapeutic doses. However, comprehensive toxicological evaluations are essential to ensure its safety profile before advancing to clinical trials. These evaluations will include assessments of acute and chronic toxicity, genotoxicity, and reproductive toxicity.

The synthesis of 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-(ethylamino)propanoic acid involves several steps that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include the coupling of 2-aminoethylamine with 3-carboxypropanoyl chloride followed by the introduction of the 2,4-dimethoxyphenyl carbamoyl group. Advances in synthetic chemistry have led to more efficient methods for producing this compound on both laboratory and industrial scales.

In conclusion, 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-(ethylamino)propanoic acid (CAS No. 1047992-61-9) is a promising compound with diverse biological activities that make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Its anti-inflammatory, neuroprotective, and anticancer properties warrant continued investigation to fully explore its therapeutic potential.

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